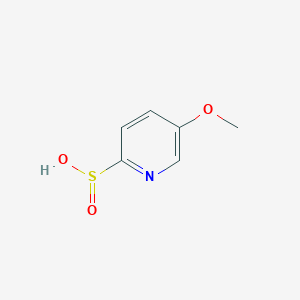
5-Methoxypyridine-2-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxypyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where the sulfinic acid group is attached to the second carbon of the pyridine ring, and a methoxy group is attached to the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
5-Methoxypyridine-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with sulfur dioxide and a reducing agent. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or other purification techniques .
Another method involves the use of Grignard reagents, where 2-methoxypyridine is reacted with sulfur dioxide in the presence of a Grignard reagent to form the sulfinic acid derivative .
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is typically purified through crystallization, distillation, or chromatography to meet industrial standards.
化学反応の分析
Types of Reactions
5-Methoxypyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Methoxypyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methoxypyridine-2-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles. The methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in certain contexts.
5-Chloro-2-methoxypyridine-4-sulfinic acid: Contains a chlorine atom, which can alter its reactivity and applications.
Pyridine-2-sulfinic acid:
Uniqueness
5-Methoxypyridine-2-sulfinic acid is unique due to the presence of both the methoxy and sulfinic acid groups
特性
分子式 |
C6H7NO3S |
|---|---|
分子量 |
173.19 g/mol |
IUPAC名 |
5-methoxypyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-3-6(7-4-5)11(8)9/h2-4H,1H3,(H,8,9) |
InChIキー |
LZCZZEAZADFVNB-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
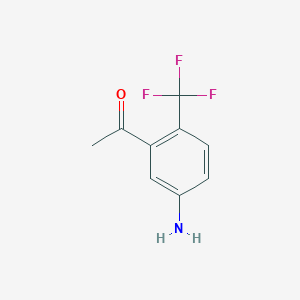
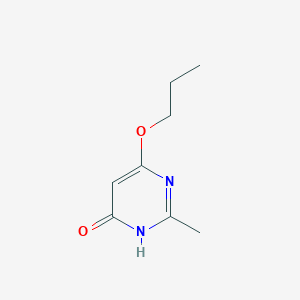
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)


![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
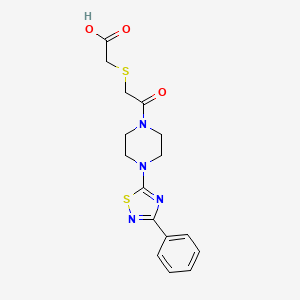


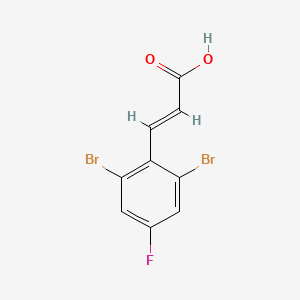
![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
